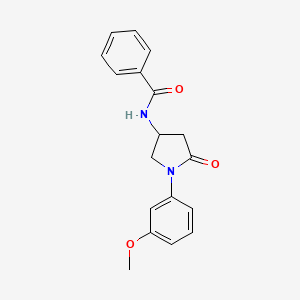

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide

Description

Properties

IUPAC Name |

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-23-16-9-5-8-15(11-16)20-12-14(10-17(20)21)19-18(22)13-6-3-2-4-7-13/h2-9,11,14H,10,12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHNTLUFWSIESK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide typically involves the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction between the pyrrolidinone intermediate and benzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methoxyphenyl halide and a suitable nucleophile in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide with analogous benzamide derivatives, focusing on structural variations, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison

Key Findings:

Core Structure Variations: The target compound’s pyrrolidinone core distinguishes it from propanamide backbones (e.g., ) and fused heterocycles (e.g., –4). Chromenone- and pyrazolopyridine-containing analogs (–4) exhibit higher molecular weights (>500 g/mol), which may limit bioavailability compared to the target compound (~327 g/mol) .

Halogenation: Fluorinated compounds () show improved metabolic stability and target affinity due to electronegativity and lipophilicity .

Biological Implications: ’s chromenone derivative demonstrated kinase inhibition (mass = 589.1, melting point = 175–178°C), suggesting that fused aromatic systems enhance thermal stability and binding . Piperidinyl and sulfonamide groups (–5) may improve solubility and blood-brain barrier penetration compared to the target’s pyrrolidinone .

Biological Activity

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound contains a methoxyphenyl group , a pyrrolidinone ring , and a benzamide moiety . Its molecular formula is , and it is characterized by the following structural features:

- Methoxy Group : Enhances solubility and may influence pharmacokinetics.

- Pyrrolidinone Ring : Imparts structural rigidity and potential interactions with biological targets.

- Benzamide Moiety : Commonly associated with various biological activities, including enzyme inhibition.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that the compound may act as:

- Enzyme Inhibitor : It inhibits certain enzymes involved in metabolic pathways, which can lead to altered cellular signaling.

- Receptor Modulator : The compound may bind to specific receptors, influencing their activity and downstream signaling cascades.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

- MCF Cell Line : Flow cytometry results indicated that the compound accelerates apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

Enzyme Interaction Studies

The compound has been evaluated for its effects on several enzymes:

Study 1: Anticancer Efficacy

A study conducted on tumor-bearing mice demonstrated that treatment with this compound resulted in significant tumor growth suppression compared to control groups. The compound's mechanism was linked to its ability to induce apoptosis and inhibit cell proliferation .

Study 2: Enzyme Inhibition

In vitro studies revealed that this compound effectively inhibited the activity of COX enzymes, which play a critical role in inflammation and cancer progression. The compound's IC50 values were comparable to established inhibitors, suggesting its potential for therapeutic applications .

Q & A

Q. Critical Reaction Parameters :

| Parameter | Impact on Synthesis | Optimization Strategies |

|---|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF) enhance solubility; ethanol aids crystallization . | Use solvent screening to balance reactivity and purity. |

| Temperature | Low temps (0–5°C) reduce side reactions; room temp for slower kinetics . | Monitor exothermic steps to avoid decomposition. |

| Catalysts | Piperidine or DMAP accelerates amide bond formation . | Titrate catalyst loading to minimize byproducts. |

Validation : Thin-layer chromatography (TLC) and NMR track reaction progress; HPLC ensures final purity .

Basic: Which spectroscopic techniques confirm the structure of this compound, and what structural features do they identify?

Answer:

Essential techniques include:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–7.8 ppm), methoxy group (δ ~3.8 ppm), and pyrrolidinone protons (δ 2.5–4.0 ppm) .

- ¹³C NMR : Carbonyl groups (δ ~170 ppm) and quaternary carbons confirm the benzamide and pyrrolidinone moieties .

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) validates molecular weight; fragmentation patterns confirm substituents .

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

Table : Key Spectral Assignments

| Technique | Structural Feature Confirmed | Example Data |

|---|---|---|

| ¹H NMR | Methoxy group integration | δ 3.8 (s, 3H) |

| MS | Molecular ion | m/z 352 (calc.) |

Basic: What common chemical reactions are feasible for this compound, and what reagents are typically used?

Answer:

Reactivity is driven by:

- Amide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH) conditions cleave the amide bond, yielding carboxylic acid and amine .

- Nitro Group Reduction (if present in analogs): Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine .

- Esterification : Reacting hydroxyl groups (if present) with acetic anhydride .

Q. Mechanistic Insights :

- Steric hindrance from the 3-methoxyphenyl group may slow nucleophilic attacks on the amide .

- Electron-withdrawing groups (e.g., nitro) increase electrophilicity of adjacent positions .

Advanced: How can synthetic routes be optimized for scalability while maintaining high purity?

Answer:

Strategies :

Design of Experiments (DoE) : Screen solvent systems (e.g., ethanol/water mixtures) to improve crystallization yield .

Catalyst Recycling : Immobilize catalysts (e.g., polymer-supported DMAP) to reduce costs .

Continuous Flow Chemistry : Enhance reproducibility for steps like amide coupling .

Table : Scalability Challenges and Solutions

| Challenge | Solution | Evidence |

|---|---|---|

| Low yield in cyclization | Optimize temp (60–80°C) and solvent (toluene) . | |

| Purification bottlenecks | Switch from column chromatography to recrystallization . |

Advanced: How can contradictions between computational predictions and experimental bioactivity data be resolved?

Answer:

Methodological Approaches :

Comparative Binding Assays : Use surface plasmon resonance (SPR) to measure binding affinity vs. docking predictions .

Metabolite Profiling : LC-MS identifies active metabolites that may explain unanticipated activity .

Structural Analogs : Synthesize derivatives to test SAR hypotheses (e.g., methoxy vs. ethoxy substituents) .

Case Study : If a nitro-substituted analog shows unexpected anti-inflammatory activity, evaluate its redox activity (e.g., NO release) .

Advanced: What methods resolve structural ambiguities, such as stereochemistry or tautomerism?

Answer:

X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing .

Dynamic NMR : Detect tautomerism via variable-temperature NMR (e.g., keto-enol equilibria) .

Computational Modeling : Compare DFT-optimized structures with experimental IR/Raman spectra .

Example : For pyrrolidinone ring conformation, NOESY NMR correlates axial/equatorial proton proximity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.